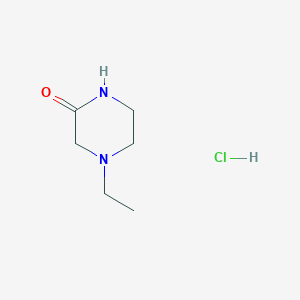
(S)-3-((4-Chlorophenyl)thio)pyrrolidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-3-((4-Chlorophenyl)thio)pyrrolidine hydrochloride, also known as (S)-CPP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The exact mechanism of action of (S)-CPP is not fully understood, but it is believed to act as a selective agonist for the sigma-1 receptor. This receptor is involved in various cellular processes, including calcium signaling, neuroprotection, and modulation of neurotransmitter release. Activation of the sigma-1 receptor by (S)-CPP may lead to its anxiolytic, antidepressant, and cognitive-enhancing effects.
Biochemical and Physiological Effects:
Studies have shown that (S)-CPP can increase the levels of various neurotransmitters, including dopamine, norepinephrine, and serotonin, in certain regions of the brain. It has also been found to increase the expression of neurotrophic factors, which are involved in the growth and survival of neurons. These effects may contribute to the therapeutic potential of (S)-CPP in the treatment of anxiety, depression, and cognitive disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of (S)-CPP in lab experiments is its high potency and selectivity for the sigma-1 receptor. This allows for more precise and specific targeting of this receptor in cellular and animal models. However, one limitation of (S)-CPP is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on (S)-CPP. One area of interest is its potential use in the treatment of neurodegenerative diseases, as it has been found to have neuroprotective effects in animal models. Another potential direction is the development of more soluble forms of (S)-CPP, which could improve its administration and efficacy in experimental settings. Additionally, further studies are needed to fully understand the mechanism of action of (S)-CPP and its potential therapeutic applications.
Métodos De Síntesis
The synthesis of (S)-CPP involves the reaction of (S)-pyrrolidine-3-thiol with 4-chlorobenzaldehyde in the presence of a catalyst. The resulting product is then purified and converted into the hydrochloride salt form. The yield of the synthesis method is reported to be around 50%.
Aplicaciones Científicas De Investigación
(S)-CPP has been studied for its potential therapeutic applications in various fields of research. It has been found to have anxiolytic and antidepressant effects in animal models, making it a potential candidate for the treatment of anxiety and depression in humans. (S)-CPP has also been studied for its effects on memory and learning, as it has been found to enhance cognitive function in animal models.
Propiedades
IUPAC Name |
(3S)-3-(4-chlorophenyl)sulfanylpyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNS.ClH/c11-8-1-3-9(4-2-8)13-10-5-6-12-7-10;/h1-4,10,12H,5-7H2;1H/t10-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHOAGQVZXIWWPS-PPHPATTJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1SC2=CC=C(C=C2)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]1SC2=CC=C(C=C2)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,5-dichloro-N-(4-fluorobenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)thiophene-3-carboxamide](/img/structure/B2654696.png)
![8-[(3-chloro-2-hydroxypropyl)sulfanyl]-3-methyl-7-(2-methyl-2-propenyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2654697.png)

![N-[4-chloro-3-(cyanomethyl)phenyl]prop-2-enamide](/img/structure/B2654699.png)






![Methyl 2-[8-[(3,5-dimethylpiperidin-1-yl)methyl]-1,3-dimethyl-2,6-dioxopurin-7-yl]acetate](/img/structure/B2654713.png)